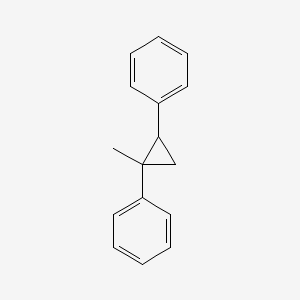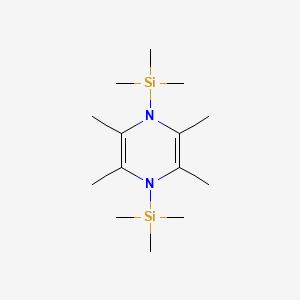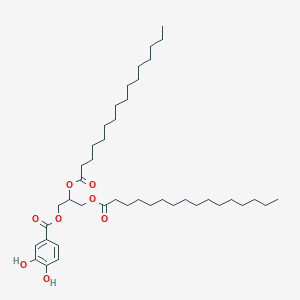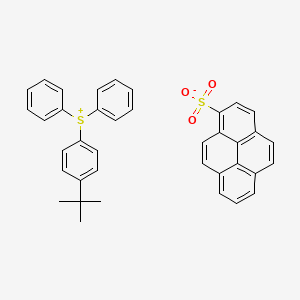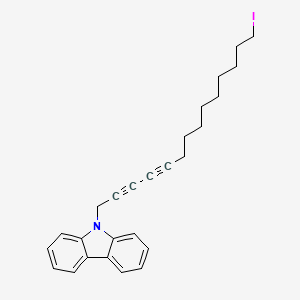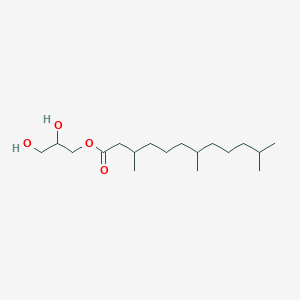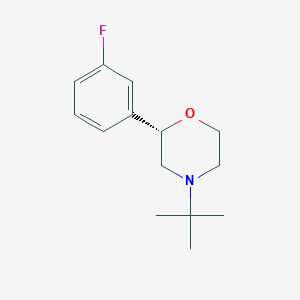![molecular formula C26H18N4O4 B14174138 N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine CAS No. 5313-61-1](/img/structure/B14174138.png)
N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine typically involves the condensation reaction between biphenyl-4,4’-diamine and 2-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which can be used in catalysis and as functional materials.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine depends on its application. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. In biological applications, the compound may interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
- N,N’-diphenyl-N,N’-bis(3-methylphenyl)-1,1’-biphenyl-4,4’-diamine
- N,N’-diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine
- N,N’-bis[(E)-(4-methoxyphenyl)methylidene][1,1’-biphenyl]-4,4’-diamine
Comparison: N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine is unique due to the presence of nitro groups, which can significantly influence its electronic properties and reactivity. Compared to similar compounds with different substituents, this compound may exhibit distinct optical and electronic characteristics, making it suitable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
5313-61-1 |
|---|---|
Fórmula molecular |
C26H18N4O4 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H18N4O4/c31-29(32)25-7-3-1-5-21(25)17-27-23-13-9-19(10-14-23)20-11-15-24(16-12-20)28-18-22-6-2-4-8-26(22)30(33)34/h1-18H |
Clave InChI |
UMNKCVRVRGDPHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
